Chemical structure of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
Chemical structure of 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones for therapeutic innovation. The pyrimidine core is one such "privileged structure," renowned for its versatile role in medicinal chemistry. This guide provides a detailed examination of a specific, highly functionalized pyrimidine derivative: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid. Our objective is not merely to present data but to construct a narrative around this molecule, elucidating the rationale behind its structural features and its potential as a valuable building block for researchers, scientists, and drug development professionals. We will deconstruct its architecture, from the electron-withdrawing influence of its difluorinated ring to the critical hydrogen-bonding capabilities of its carboxylic acid, providing a comprehensive view of its chemical personality and utility.
Core Molecular Identity and Physicochemical Landscape
2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is a precisely engineered molecule featuring three key components: a central pyrimidine ring, a 3,5-difluorophenyl substituent at the 2-position, and a carboxylic acid group at the 5-position. Each of these functional groups imparts distinct properties that are critical to its function as a synthetic intermediate in pharmaceutical development.
The pyrimidine nucleus is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA.[1] In medicinal chemistry, this heterocycle is widely exploited as a scaffold for developing antiviral and anticancer agents.[2][3] The strategic placement of substituents allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.
Structural and Chemical Identifiers
A molecule's identity is unequivocally established through standardized nomenclature and registration.
| Property | Value | Source |
| IUPAC Name | 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid | [4] |
| CAS Number | 933988-73-9 | [4] |
| Molecular Formula | C₁₁H₆F₂N₂O₂ | [4] |
| Molecular Weight | 236.18 g/mol | [4] |
| Canonical SMILES | O=C(O)C1=CN=C(C2=CC(F)=CC(F)=C2)N=C1 | [4] |
| LogP | 1.92 | [4] |
| Physical Form | Solid |
Key Structural Features and Their Implications
The molecule's architecture is a deliberate combination of functional groups designed for specific interactions.
Experimental Protocol (General Methodology)
The following protocol is a representative, non-optimized procedure based on established methods for analogous compounds. [5][6] Step 1: Preparation of the Ester Intermediate
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To a solution of sodium methoxide in methanol, add 3,5-difluorobenzamidine hydrochloride and a suitable C3 building block like methyl 3,3-dimethoxy-2-formylpropanoate.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Cool the reaction mixture, neutralize with a mild acid (e.g., acetic acid), and remove the solvent under reduced pressure.
-
Purify the resulting residue (methyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate) using silica gel column chromatography.
Step 2: Hydrolysis to the Carboxylic Acid
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Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of sodium hydroxide (1-2 equivalents).
-
Stir the mixture at room temperature, monitoring the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with aqueous HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound.
Spectroscopic Confirmation of Structure
The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. [7]
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¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum would show distinct signals corresponding to the different protons. Protons on the pyrimidine ring would appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The protons on the difluorophenyl ring would exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atoms. The acidic proton of the carboxylic acid would typically appear as a broad singlet far downfield (>10 ppm), which would disappear upon shaking the sample with D₂O. [7]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield in the 160-180 ppm range. [7]The carbons in the two aromatic rings would also have characteristic chemical shifts, with the carbons directly bonded to fluorine showing large C-F coupling constants.
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FT-IR (Fourier-Transform Infrared Spectroscopy) : The IR spectrum provides confirmation of the functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. [8][9]A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would be prominent around 1700 cm⁻¹. [9][10]* Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the exact molecular weight of the compound, matching its molecular formula C₁₁H₆F₂N₂O₂. [11]
Relevance and Applications in Drug Discovery
The structural motifs within 2-(3,5-difluorophenyl)pyrimidine-5-carboxylic acid make it a highly attractive building block for creating targeted therapeutics. Pyrimidine derivatives are known to act as inhibitors for a wide range of enzymes, particularly kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer. [3][12][13]
Role as a Pharmacophore
The molecule can be viewed as a pharmacophore, a molecular framework carrying the essential features for biological activity.
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Kinase Inhibition : Many kinase inhibitors feature a heterocyclic core (like pyrimidine) that anchors the molecule in the ATP-binding pocket by forming hydrogen bonds with the "hinge region" of the enzyme. The 2-aryl substituent often extends into a hydrophobic pocket, and other functional groups can be tailored to achieve selectivity and potency. The carboxylic acid could be used to interact with solvent-exposed basic residues or to improve physicochemical properties.
Synthetic Utility
The carboxylic acid group is not just for biological interactions; it is a versatile chemical handle. It can be readily converted into other functional groups, such as amides, esters, or alcohols, enabling the synthesis of large libraries of related compounds for structure-activity relationship (SAR) studies. This is a cornerstone of lead optimization in drug discovery. [14]
Analytical Quantification Methodology
Accurate quantification is essential for all stages of research and development, from reaction monitoring to pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing polar aromatic compounds like this one. [15][16]
Standard RP-HPLC Protocol
-
System : An HPLC system equipped with a UV-Vis detector.
-
Column : A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient Elution : A linear gradient from 10% B to 90% B over 15-20 minutes. The acidic modifier ensures the carboxylic acid is protonated and well-retained.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm).
-
Quantification : A calibration curve is generated using certified reference standards of known concentrations to quantify the amount of the compound in a sample.
Conclusion
2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid is more than a collection of atoms; it is a product of rational chemical design. Its structure elegantly combines the biologically validated pyrimidine scaffold with fluorine atoms for metabolic stability and a carboxylic acid for potent, targeted interactions and synthetic versatility. For scientists in the pharmaceutical field, this molecule represents a well-equipped starting point for the discovery of novel therapeutics, embodying the principles of modern medicinal chemistry. Understanding its structure, synthesis, and properties is fundamental to unlocking its full potential in the development of next-generation medicines.
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